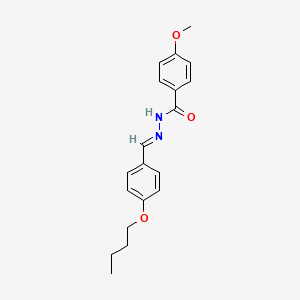

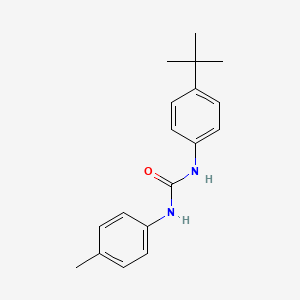

![molecular formula C17H19N3OS B5510505 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5510505.png)

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones can involve condensation reactions of pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes, as demonstrated by Elmuradov, Bozorov, and Shakhidoyatov (2011). This method provides a variety of substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones using benzaldehyde and its derivatives in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones is characterized by a fused ring system that includes a thieno group and a pyrimidinone moiety. The synthesis pathway and the resulting compounds suggest the presence of hydrogen bonding and potential for significant electronic polarization, as indicated by studies on related compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-ones undergo various chemical reactions, including condensation with aldehydes and furfural. These reactions are facilitated by basic conditions and lead to a diverse array of derivatives with potential biological activities. The reactivity of these compounds is influenced by the substituents on the thieno and pyrimidinone rings, allowing for the synthesis of compounds with tailored chemical properties (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4-ones, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. The presence of hydrogen bonding and potential electronic polarization within these compounds can affect their physical state, solubility in various solvents, and crystalline form, as observed in related compounds (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : A study detailed the microwave-assisted synthesis of novel thiadiazolothienopyrimidines, starting from a compound structurally related to the one of interest, showcasing the efficiency of microwave irradiation in synthesizing complex heterocycles with potential biological activities (Prasad, Raziya, & Kishore, 2007).

Catalytic Synthesis : Another approach involved a catalytic four-component reaction for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a green methodology for generating pharmacophores with fewer steps and reduced environmental impact (Shi et al., 2018).

Biological Activity

Antimicrobial and Insecticidal Potential : Research on pyrimidine-linked heterocyclic compounds synthesized via microwave irradiation revealed their potential as insecticidal and antimicrobial agents, suggesting possible applications for the compound of interest in developing new pesticides or antibiotics (Deohate & Palaspagar, 2020).

Antiproliferative Activity : Compounds structurally similar to the chemical were evaluated for antiproliferative activity against cancer cell lines, hinting at the potential of such molecules in cancer research and therapy development (Atapour-Mashhad et al., 2017).

Synthetic Pathways and Intermediates

Heterocyclic Synthesis : Studies have focused on the synthesis of diverse heterocyclic systems, including thieno[2,3-d]pyrimidines, indicating the importance of such compounds in developing new materials and drugs. The work on synthesizing complex heterocycles underscores the value of these molecules in various scientific applications, from materials science to pharmaceuticals (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-11-8-9-12(2)20(11)19-10-18-16-15(17(19)21)13-6-4-3-5-7-14(13)22-16/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCVGXJEWAQVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N2C=NC3=C(C2=O)C4=C(S3)CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethyl-1H-pyrrol-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)

![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)

![tert-butyl 3-(1,4'-bipiperidin-1'-yl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5510523.png)